![molecular formula C14H19Cl2NO3S B2402277 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide CAS No. 339097-70-0](/img/structure/B2402277.png)
2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide is a chemical compound with the molecular formula C14H19Cl2NO3S and a molecular weight of 352.28 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with N,N-diisopropylacetamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-[(3,4-Dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antinociceptive Activity
Research has indicated that compounds similar to 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide may exhibit antinociceptive properties. For instance, studies on related compounds have shown efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies . The mechanism often involves interaction with sigma receptors, which are implicated in pain modulation.
Receptor Binding Studies
Binding affinity studies have demonstrated that derivatives of this compound can selectively target sigma receptors, particularly the σ1 subtype. This selectivity is crucial for developing drugs aimed at treating conditions like chronic pain and neurodegenerative diseases . Molecular docking studies have further elucidated the binding interactions at the receptor level, providing insights into optimizing the compound for enhanced efficacy.
Pharmaceutical Formulations
Drug Development
The sulfonamide group present in this compound contributes to its pharmacological versatility. This compound can serve as a lead structure for synthesizing new drugs targeting various diseases, particularly those involving inflammatory pathways and pain mechanisms. The ability to modify the phenyl group allows for the development of a range of analogs with tailored pharmacological profiles.
Formulation Stability
In pharmaceutical formulations, stability is critical. The diisopropylacetamide backbone provides a robust structure that can enhance the stability of formulations under various conditions. This stability is essential for maintaining therapeutic efficacy over time and ensuring patient safety.
Industrial Applications
Chemical Intermediates
this compound can be utilized as an intermediate in the synthesis of other complex organic compounds. Its unique chemical structure allows it to participate in various reactions, making it valuable in industrial chemistry for producing specialty chemicals and pharmaceuticals.
Case Studies
Wirkmechanismus
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide include:
3,4-Dichlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
N,N-Diisopropylacetamide: Another precursor used in the synthesis.
Sulofenur: A related diarylsulfonylurea compound with antitumor activity.
Biologische Aktivität
2-[(3,4-Dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide is a chemical compound with the molecular formula C14H19Cl2NO3S and a molecular weight of 352.28 g/mol. This compound has garnered attention for its potential biological activities, including its effects on various cellular processes and its applications in medicinal chemistry.
- Molecular Formula : C14H19Cl2NO3S
- Molecular Weight : 352.28 g/mol
- IUPAC Name : 2-(3,4-dichlorophenyl)sulfonyl-N,N-di(propan-2-yl)acetamide
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. This inhibition can lead to alterations in cellular signaling pathways, which may contribute to its therapeutic effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antidiabetic Properties : Preliminary studies suggest that compounds related to this structure can inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. For instance, a related compound demonstrated over 80% inhibition of DPP-4 activity at an oral dose of 3 mg/kg, comparable to established DPP-4 inhibitors like omarigliptin .
- Antitumor Activity : Similar sulfonamide derivatives have shown promise in cancer research, particularly as potential antitumor agents. The sulfonyl group may enhance the bioactivity of these compounds by facilitating interactions with cancer cell targets .
- Enzyme Inhibition : The compound's mechanism may also involve the inhibition of specific enzymes critical for various metabolic pathways, suggesting broader applications in metabolic disorders.
Case Studies and Research Findings
A comparative study on similar compounds indicated that dichloro-substituted acetamides exhibit varying biological activities based on their structural modifications. The findings highlighted the importance of the sulfonamide group in enhancing biological reactivity and coordination ability .
Table: Biological Activities of Related Compounds
Compound Name | Activity Type | Reference |
---|---|---|
This compound | DPP-4 Inhibition | |
Sulofenur | Antitumor Activity | |
3,4-Dichlorobenzenesulfonyl chloride | Precursor Compound |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with N,N-diisopropylacetamide under controlled conditions. This compound serves as an intermediate in the synthesis of various organic compounds and is under investigation for its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are available for 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide, and how can purity be optimized?
- Methodology: Synthesis typically involves sulfonation of 3,4-dichlorophenyl precursors followed by coupling with diisopropylacetamide. The CRC Handbook outlines analogous sulfonation protocols using dichlorophenyl derivatives, emphasizing controlled reaction temperatures (80–100°C) and inert atmospheres to minimize side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) can achieve >95% purity. Monitor intermediates using TLC and confirm final structure via NMR and HRMS.
Q. How can the solubility of this compound be determined experimentally, and what solvents are optimal for in vitro assays?
- Methodology: Use shake-flask method with HPLC-UV quantification. Prepare saturated solutions in PBS (pH 7.4), DMSO, and ethanol, equilibrate at 25°C for 24 hours, and filter (0.22 µm). Solvents like DMSO (for stock solutions) and PBS (for biological assays) are preferred, though solubility may be low (<100 µg/mL). Adjust pH or use co-solvents (e.g., <1% Tween-80) for aqueous assays .
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology:
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify sulfonyl (δ 3.5–4.0 ppm) and diisopropyl groups (δ 1.2–1.5 ppm).
- FT-IR : Confirm sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and amide C=O (~1650 cm⁻¹).
- HRMS : ESI+ mode to verify molecular ion [M+H]⁺. Cross-reference with CRC Handbook data for dichlorophenyl analogs .
Q. How can researchers assess thermal stability for storage and handling?
- Methodology: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen. Typical decomposition onset for aryl sulfonamides is >200°C. Store at −20°C in amber vials with desiccants to prevent hydrolysis .
Q. What are the key considerations for designing cytotoxicity assays?
- Methodology: Use MTT or resazurin assays in HEK293 or HepG2 cells. Include vehicle controls (DMSO ≤0.1%) and positive controls (e.g., cisplatin). Pre-test solubility to avoid false negatives. EC₅₀ values for dichlorophenyl analogs range 10–50 µM in preliminary screens .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodology: Grow single crystals via slow evaporation (ethanol/water). Use X-ray diffraction (Cu-Kα, λ=1.54178 Å) at 173 K. Refinement with SHELXL (R factor <0.05) to confirm sulfonyl and amide torsional angles. Compare with Acta Crystallographica data for related dichlorophenyl acetamides .
Q. What in vitro-to-in vivo extrapolation (QIVIVE) models predict pharmacokinetics?
- Methodology: Apply PBPK modeling using hepatocyte clearance data and plasma protein binding (ultrafiltration). For dichlorophenyl derivatives, hepatic extraction ratios (Eh) are often <0.3, suggesting low first-pass metabolism. Adjust for sulfonyl group hydrophilicity using LogP (~2.5) and fu (unbound fraction) from equilibrium dialysis .
Q. How does the compound interact with opioid receptors, and what assays validate selectivity?
- Methodology: Conduct competitive binding assays (³H-DAMGO for MOR, ³H-U69,593 for KOR). For 3,4-dichlorophenyl analogs, MOR/KOR affinity ratios range 10–100 (IC₅₀ ~2–200 nM). Use CHO-K1 cells expressing human receptors and cAMP inhibition for functional activity .
Q. What computational methods predict metabolite formation and toxicity?
- Methodology: Use GLORYx for phase I/II metabolism prediction. Sulfonamide cleavage and dichlorophenyl hydroxylation are likely. Validate with microsomal incubations (human liver microsomes + NADPH) and LC-MS/MS. Toxicity alerts for aryl chlorides include potential hepatotoxicity (e.g., elevated ALT in rodent models) .
Q. How can structure-activity relationships (SAR) guide analog design for enhanced potency?
- Methodology: Synthesize analogs with varied sulfonyl substituents (e.g., methyl, trifluoromethyl) and assess via radioligand assays. For dichlorophenyl scaffolds, electron-withdrawing groups at the 3,4-positions enhance receptor binding. Free-Wilson analysis or CoMFA can quantify contributions of sulfonyl and diisopropyl groups .
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-9(2)17(10(3)4)14(18)8-21(19,20)11-5-6-12(15)13(16)7-11/h5-7,9-10H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHLYYJUWDODGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.